Peimisine
Overview
Description
Peimisine is an isosteroidal alkaloid found in various species of the genus Fritillaria, particularly in the bulbs of Fritillaria thunbergii and Fritillaria cirrhosa . It is known for its expectorant and cough-relieving properties and has been used in traditional Chinese medicine for centuries . This compound has garnered attention for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and antihypertensive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Peimisine can be isolated from the bulbs of Fritillaria species through various extraction and purification techniques. One common method involves liquid-liquid extraction using ethyl acetate, followed by purification using liquid chromatography . The separation is typically performed on a C18 column with a gradient elution of methanol and ammonium acetate in formic acid aqueous solution .
Industrial Production Methods
The industrial production of this compound primarily relies on the extraction from natural sources due to the complexity of its chemical structure. Biotechnology approaches, such as the use of endophytic fungi, have been explored to enhance the biosynthesis of isosteroidal alkaloids, including this compound . These methods aim to increase the yield and reduce the cost of production.
Chemical Reactions Analysis
Types of Reactions
Peimisine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its pharmacological properties.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products.
Scientific Research Applications
Mechanism of Action
Peimisine exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the Jak-Stat signaling pathway, which plays a crucial role in inflammatory responses . Additionally, this compound acts as a muscarinic M receptor antagonist and angiotensin-converting enzyme inhibitor, contributing to its anti-tumor and antihypertensive activities . The compound also affects the balance of Th17 and Treg cells, which are involved in immune regulation .
Comparison with Similar Compounds
Peimisine belongs to the class of isosteroidal alkaloids, which includes other compounds such as peimine, peiminine, and verticine . Compared to these similar compounds, this compound exhibits unique pharmacological properties, such as its ability to modulate the Jak-Stat signaling pathway and its potent anti-inflammatory effects . The structural differences among these compounds contribute to their distinct biological activities.
List of Similar Compounds
- Peimine
- Peiminine
- Verticine
- Delavine
Conclusion
This compound is a fascinating compound with a wide range of potential applications in chemistry, biology, medicine, and industry. Its unique pharmacological properties and complex chemical structure make it a valuable subject for scientific research and industrial production.
Properties
IUPAC Name |
(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYELXPJVGNZIGC-GKFGJCLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930647 | |
Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19773-24-1, 139893-27-9 | |
Record name | Peimisine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019773241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ebeiensine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139893279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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